タモキシフェン クエン酸塩

概要

説明

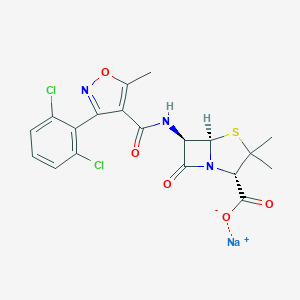

タモキシフェン クエン酸塩は、乳がんの治療および予防に広く使用されている選択的エストロゲン受容体モジュレーターです。これは特にエストロゲン受容体陽性の乳がんに有効です。 タモキシフェン クエン酸塩は、エストロゲン受容体と結合することにより、乳腺上皮へのエストロゲンの増殖作用を阻害します .

2. 製法

合成経路および反応条件: タモキシフェン クエン酸塩は、複数段階のプロセスによって合成できます。最初のステップでは、1,2-ジフェニル-1-ブテン-1-オールと4-(2-クロロエトキシ)フェノールを塩基の存在下で反応させて、タモキシフェンを生成します。 次に、タモキシフェンとクエン酸を反応させてタモキシフェン クエン酸塩を生成します .

工業生産方法: 工業環境では、タモキシフェン クエン酸塩は、タモキシフェンをジメチルホルムアミドなどの有機溶媒に溶解し、次にクエン酸を加えることで生成されます。 次に、混合物を冷却してタモキシフェン クエン酸塩を沈殿させ、濾過して乾燥させます .

科学的研究の応用

Tamoxifen citrate has a wide range of scientific research applications:

- Chemistry: Used as a model compound for studying selective estrogen receptor modulators.

- Biology: Employed in research on estrogen receptor signaling pathways.

- Medicine: Widely used in clinical trials for breast cancer treatment and prevention.

- Industry: Utilized in the formulation of various pharmaceutical products .

作用機序

タモキシフェン クエン酸塩は、エストロゲンがその受容体と結合するのを競合的に阻害することで効果を発揮します。この阻害は、腫瘍増殖因子アルファとインスリン様成長因子1の減少と、性ホルモン結合グロブリンの増加につながります。 これらの変化は、DNAポリメラーゼ活性の低下、チミジンの利用阻害、エストラジオールの取り込みの阻害をもたらし、最終的にエストロゲン受容体陽性の乳がん細胞の増殖を阻害します .

類似の化合物:

- ラロキシフェン: 骨粗鬆症と乳がん予防に使用される別の選択的エストロゲン受容体モジュレーターです。

- トレミフェン: タモキシフェンと類似しており、乳がんの治療に使用されます。

- フルベストラント: ホルモン受容体陽性転移性乳がんに使用されるエストロゲン受容体アンタゴニスト .

独自性: タモキシフェン クエン酸塩は、乳房組織ではエストロゲン受容体アンタゴニストとして、子宮内膜などの他の組織ではアゴニストとして働くという二重の役割を果たすことから独特です。 この二重作用により、乳がんの治療と予防に特に効果的です .

生化学分析

Biochemical Properties

Tamoxifen citrate’s antiestrogenic effects may be related to its ability to compete with estrogen for binding sites in target tissues such as the breast . It is metabolized into several metabolites, including 4-hydroxytamoxifen and N-desmethyltamoxifen, which also exhibit antiestrogenic properties .

Cellular Effects

Tamoxifen citrate inhibits the proliferation and induces apoptosis of breast cancer cells by estrogen receptor-dependent modulation of gene expression . It also has nongenomic effects, such as inducing a rapid mitochondrial death program in breast cancer cells at pharmacological concentrations .

Molecular Mechanism

Tamoxifen citrate functions as an antagonist of estrogen receptor alpha (ERα). It competes with 17β-estradiol (E2) at the receptor site, blocking the promotional role of E2 in breast cancer, and binds to DNA after metabolic activation to initiate carcinogenesis . It can also activate ERα36, a truncated isoform of ERα66 located on the cytoplasmic membrane of breast cancer cells, leading to the activation of MAPK, AKT, and other signaling pathways .

Temporal Effects in Laboratory Settings

Tamoxifen citrate’s effects change over time in laboratory settings. For instance, tamoxifen citrate and its metabolites exert a dual effect: at low concentrations, they inhibit cell proliferation, while at high concentrations, they exhibit cytotoxic activity .

Dosage Effects in Animal Models

The effects of tamoxifen citrate vary with different dosages in animal models. For instance, a study found that 3 mg of tamoxifen citrate administered orally for five consecutive days provides maximal reporter induction with minimal adverse effects in vivo .

Metabolic Pathways

Tamoxifen citrate is involved in several metabolic pathways. It is metabolized into several metabolites, including 4-hydroxytamoxifen and N-desmethyltamoxifen, which also exhibit antiestrogenic properties .

Transport and Distribution

Tamoxifen citrate is administered orally and is distributed within cells and tissues . Its distribution is influenced by its metabolic transformation into several metabolites .

Subcellular Localization

Tamoxifen citrate can localize in various subcellular compartments. For instance, tamoxifen citrate treatment can induce a rapid nuclear localization of ERK, a key protein in the MAPK signaling pathway .

準備方法

Synthetic Routes and Reaction Conditions: Tamoxifen citrate can be synthesized through a multi-step process. The initial step involves the reaction of 1,2-diphenyl-1-buten-1-ol with 4-(2-chloroethoxy)phenol in the presence of a base to form tamoxifen. This is followed by the reaction of tamoxifen with citric acid to form tamoxifen citrate .

Industrial Production Methods: In industrial settings, tamoxifen citrate is produced by dissolving tamoxifen in an organic solvent such as dimethylformamide, followed by the addition of citric acid. The mixture is then cooled to precipitate tamoxifen citrate, which is filtered and dried .

化学反応の分析

反応の種類: タモキシフェン クエン酸塩は、次のようなさまざまな化学反応を受けます。

酸化: タモキシフェンは、N-デスメチルタモキシフェンや4-ヒドロキシタモキシフェンなどの代謝産物を生成するために酸化することができます。

還元: 還元反応によって、タモキシフェンを対応するアルコールに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、シトクロムP450酵素が含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

主要な生成物:

- N-デスメチルタモキシフェン

- 4-ヒドロキシタモキシフェン

- タモキシフェンアルコール

4. 科学研究への応用

タモキシフェン クエン酸塩は、幅広い科学研究に利用されています。

- 化学: 選択的エストロゲン受容体モジュレーターの研究のためのモデル化合物として使用されます。

- 生物学: エストロゲン受容体シグナル伝達経路の研究に使用されます。

- 医学: 乳がんの治療および予防の臨床試験で広く使用されています。

- 産業: さまざまな医薬品製品の製剤に使用されます .

類似化合物との比較

- Raloxifene: Another selective estrogen receptor modulator used for osteoporosis and breast cancer prevention.

- Toremifene: Similar to tamoxifen, used in the treatment of breast cancer.

- Fulvestrant: An estrogen receptor antagonist used in hormone receptor-positive metastatic breast cancer .

Uniqueness: Tamoxifen citrate is unique due to its dual role as both an estrogen receptor antagonist in breast tissue and an agonist in other tissues such as the endometrium. This dual action makes it particularly effective in the treatment and prevention of breast cancer .

特性

IUPAC Name |

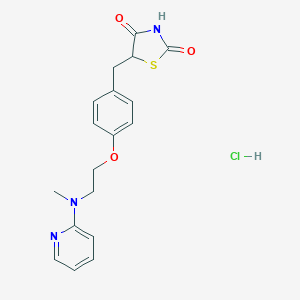

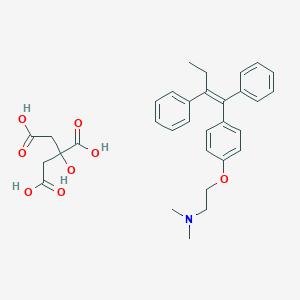

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO.C6H8O7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,4,19-20H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZYTYWMLGAPFJ-OQKDUQJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10540-29-1 (Parent) | |

| Record name | Tamoxifen citrate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054965241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021301 | |

| Record name | Tamoxifen citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54965-24-1 | |

| Record name | Tamoxifen citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54965-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tamoxifen citrate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054965241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tamoxifen citrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tamoxifen citrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tamoxifen citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-[2-[4-(1,2-diphenylbut-1-enyl)phenoxy]ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAMOXIFEN CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FRV7310N6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。